Cimetidine - 51481-61-9

Cimetidine

Catalog Number: EVT-264889
CAS Number: 51481-61-9
Molecular Formula: C10H16N6S
Molecular Weight: 252.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cimetidine is a histamine H2-receptor antagonist. [] It is classified as a guanidine derivative. [] Cimetidine is a significant molecule in scientific research due to its role in investigating histamine H2-receptors and their functions, as well as its potential use as a radioprotector and immunomodulator. [, , , ]

Cimetidine Sulfoxide

  • Compound Description: Cimetidine sulfoxide is the primary metabolite of cimetidine, formed via oxidation of the sulfide group. [, ] It is found in the lumen of the small intestine after cimetidine administration. []
  • Relevance: This metabolite is less potent than cimetidine as a histamine H2-receptor antagonist. The formation and intestinal clearance of cimetidine sulfoxide contribute to the variable absorption and plasma levels observed with cimetidine. [] This is important because variable absorption can lead to differences in therapeutic efficacy.
  • Relevance: Metiamide predates cimetidine and shares a similar mechanism of action as a histamine H2-receptor antagonist. The development of cimetidine was prompted by the need for a safer alternative to metiamide. []

Ranitidine

  • Compound Description: Ranitidine is another histamine H2-receptor antagonist used to treat duodenal ulcers. [, ] It has a different chemical structure than cimetidine, with a furan ring replacing cimetidine's imidazole ring. []

Famotidine

  • Compound Description: Famotidine is a histamine H2-receptor antagonist used in the treatment of duodenal ulcers and gastroesophageal reflux disease (GERD). [, , ]
  • Relevance: Similar to ranitidine, famotidine is a histamine H2-receptor antagonist and often compared to cimetidine for efficacy and safety in treating similar conditions. [, , ] It has been found to be more potent than both cimetidine and ranitidine in some studies. []

Nizatidine

  • Compound Description: Nizatidine is a histamine H2-receptor antagonist indicated for duodenal and gastric ulcers. [, , ]
  • Relevance: Similar to other listed H2-receptor antagonists, nizatidine is compared to cimetidine in terms of efficacy and safety in treating ulcer diseases. [, , ] Research suggests that, unlike cimetidine, nizatidine's hepatic clearance might be limited by its uptake process rather than its metabolism. []

N-cyano-N'-methyl-N''-[3-(4-imidazolyl)propyl]-guanidine

  • Compound Description: This compound is a structural analog of cimetidine. []
  • Relevance: Due to its structural similarity to cimetidine, this compound serves as an internal standard in the HPLC analysis of cimetidine levels in serum. [] Its use helps in accurately quantifying cimetidine concentrations in biological samples.

Ketoconazole

  • Compound Description: Ketoconazole is an imidazole-containing antifungal medication. [] It inhibits cytochrome P-450 enzyme activity. []
  • Relevance: This compound was studied alongside cimetidine to compare their inhibitory effects on cytochrome P-450-mediated metabolism. [] This research is relevant because it helps understand the potential for drug interactions, as both compounds can impact the metabolism of other drugs by inhibiting these enzymes. The study found that ketoconazole is a more potent inhibitor of certain cytochrome P-450 enzymes compared to cimetidine. []

Miconazole

  • Compound Description: Miconazole is another imidazole-containing antifungal medication, also known to inhibit cytochrome P-450 enzymes. []
  • Relevance: Similar to ketoconazole, miconazole was included in the study to compare its inhibitory potency on cytochrome P-450 enzymes with cimetidine. [] This comparison helps understand the relative risk of drug interactions associated with each drug.
Source and Classification

Cimetidine is classified as a pharmaceutical drug and is chemically known as N-cyano-N′-methyl-N″-(2-(5-methyl-1H-imidazol-4-yl)methylthio)ethyl)guanidine. It is synthesized through various chemical processes and is available in several formulations, including tablets and injectable forms. The drug is sourced from multiple manufacturers worldwide, including those in Brazil, Hungary, India, Italy, Mexico, South Korea, Spain, Taiwan, and Yugoslavia .

Synthesis Analysis

Methods and Technical Details

Cimetidine can be synthesized through several methods. One common approach involves a multi-step synthesis starting from 2-methyl-3-hydroxymethyl-1H-imidazole. This process includes the sequential addition of 2-mercaptoethylamine, dimethylcyanodithioimidocarbonate, and methylamine . Another method described in patents involves reacting O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiorcarbonate with N-cyano-N′-methyl-N″-(2-chloroethyl)guanidine in an aqueous methylamine solution at controlled temperatures to achieve high yields of crystalline cimetidine .

Molecular Structure Analysis

Spectroscopic Data

Spectroscopic techniques such as ultraviolet-visible spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry have been employed to analyze cimetidine's structure and confirm its identity .

Chemical Reactions Analysis

Reactions and Technical Details

Cimetidine undergoes various chemical reactions that can affect its stability and activity. Notably, it can be converted into its nitroso derivative (N-nitrosocimetidine) under acidic conditions in the presence of nitrite . This transformation is significant for understanding potential side effects or interactions within biological systems.

Additionally, cimetidine can react with various metal ions to form coordination compounds that may exhibit different pharmacological properties . These reactions are essential for developing new derivatives with enhanced efficacy or reduced side effects.

Mechanism of Action

Process and Data

Cimetidine exerts its pharmacological effect by selectively blocking histamine H2 receptors located on the parietal cells of the stomach lining. This blockade inhibits the action of histamine, which is a potent stimulator of gastric acid secretion. By preventing histamine from binding to these receptors, cimetidine effectively reduces gastric acid production.

The mechanism involves competitive inhibition at the receptor site, leading to decreased levels of cyclic adenosine monophosphate (cAMP) within the cells, which is crucial for acid secretion . Clinical studies have demonstrated that cimetidine significantly reduces both basal and stimulated gastric acid secretion.

Physical and Chemical Properties Analysis

Physical Properties

Cimetidine appears as a white to off-white crystalline powder with a melting point ranging from 141°C to 143°C for the base form and 193°C for the hydrochloride salt . It exhibits solubility characteristics that include:

  • Solubility:
    • Soluble in water (1.14% at 37°C)
    • Soluble in ethanol
    • Very slightly soluble in chloroform
    • Insoluble in diethyl ether

Chemical Properties

Cimetidine is stable under dry conditions when stored properly but can be unstable in alkaline solutions. Its stability profile indicates that it remains unchanged for extended periods when stored at room temperature .

Applications

Scientific Uses

Cimetidine has several clinical applications primarily related to gastrointestinal health:

  • Treatment of Peptic Ulcers: Reduces gastric acid secretion to promote healing.
  • Management of Gastroesophageal Reflux Disease: Alleviates symptoms by decreasing acidity.
  • Zollinger-Ellison Syndrome: Controls excessive gastric acid production associated with this condition.

In addition to its therapeutic uses, cimetidine has been studied for its potential interactions with other drugs due to its ability to inhibit certain cytochrome P450 enzymes involved in drug metabolism . This property has implications for drug-drug interactions in clinical settings.

Introduction to Cimetidine: Historical and Conceptual Foundations

Historical Development of H₂-Receptor Antagonists

The path to cimetidine originated from a fundamental physiological question: the role of histamine in gastric acid secretion. Before the 1960s, histamine was recognized as a potent stimulant of acid production, yet conventional antihistamines (later classified as H₁-receptor antagonists) demonstrated no inhibitory effects on this process. This paradox led Sir James Black and colleagues at Smith Kline & French (SK&F) to hypothesize the existence of a distinct histamine receptor subtype responsible for acid secretion. Their pioneering work, initiated in 1964, established the concept of histamine receptor heterogeneity—designating the known receptor as H₁ and the postulated gastric acid-related receptor as H₂ [1] [9].

The research program faced significant methodological challenges:

  • Receptor Characterization: Without modern molecular techniques, the team relied on functional pharmacological assays using isolated tissue preparations to differentiate H₂-mediated responses [1].
  • Chemical Exploration: Early work involved systematic modification of the histamine structure (β-aminoethylthiazole/imidazole with a flexible ethylene chain). Initial compounds like Nᵅ-guanylhistamine demonstrated partial antagonist activity but insufficient potency (approximately 5% of histamine's agonist activity) [9].
  • Assay Development: Pharmacologist Mike Parsons refined bioassays to detect weak antagonist activity, enabling detection of compounds that would have been missed with previous methods [1].

This period established the foundational principle that selective receptor blockade—rather than general suppression of acid production—represented a viable therapeutic strategy for acid-related disorders.

Discovery of Cimetidine: Milestones in Rational Drug Design

Cimetidine emerged from one of the earliest successful applications of target-directed drug design, progressing through defined structural iterations guided by receptor pharmacology:

Table 2: Key Compounds in Cimetidine's Developmental Pathway

CompoundStructural InnovationPharmacological AdvancementLimitation
BurimamideThiourea linker replacing imidazole Nτ-methylFirst true H₂-antagonist (100x > Nᵅ-guanylhistamine)Low oral bioavailability; pH-sensitive
MetiamideMethyl substitution at thiourea sulfurEnhanced potency & oral absorption; clinical efficacyAgranulocytosis risk (thiourea group)
CimetidineCyanoguanidine replacing thioureaRetained efficacy without bone marrow toxicityCytochrome P450 interactions

The design process exemplified iterative structure-activity relationship (SAR) optimization:

  • Burimamide Development (1968): Identification of the imidazole-thiourea linkage provided acid stability and enhanced receptor affinity. However, its potency remained inadequate for oral dosing [1] [6].
  • Metiamide Advancement (1972): Introduction of the methyl-substituted thiourea improved lipophilicity and absorption, yielding the first clinically effective H₂-antagonist. Its efficacy in ulcer healing was demonstrated in human trials, but reports of agranulocytosis necessitated withdrawal [1] [3].
  • Cyanoguanidine Substitution (1974): Molecular modeling indicated the isosteric cyanoguanidine group could maintain hydrogen-bonding capacity without the thiourea's toxic metabolites. This yielded cimetidine (SK&F 92334), which demonstrated:
  • Competitive antagonism at H₂ receptors (Kd ≈ 42 nM) [4]
  • Specificity >1000-fold for H₂ versus H₁ receptors
  • Oral efficacy in inhibiting histamine- and pentagastrin-stimulated acid secretion [6]

This 12-year development trajectory validated the rational design approach—transitioning from receptor concept (1964) to clinical drug (1976)—and established medicinal chemistry strategies still employed today [1] [3] [6].

Role of Cimetidine in Shifting Paradigms in Gastrointestinal Pharmacology

Cimetidine's introduction catalyzed transformative changes across multiple domains of medicine and pharmaceutical science:

Therapeutic Impact on Gastrointestinal Practice

  • Ulcer Healing: Clinical trials established cimetidine as the first agent promoting reliable ulcer healing (70-80% at 4 weeks vs. 30-40% with placebo), fundamentally altering peptic ulcer management from surgical to medical dominance [8].
  • Zollinger-Ellison Syndrome: Provided the first effective medical control for gastric acid hypersecretion in this condition, reducing emergency surgeries [8].
  • Gastroesophageal Reflux Disease (GERD): Though later superseded by proton pump inhibitors for erosive esophagitis, cimetidine established pharmacological suppression as the cornerstone of GERD management [9].

Industrial and Scientific Influence

  • Rational Design Validation: Cimetidine proved that receptor-targeted drug discovery could yield commercially viable therapies, accelerating pharmaceutical investment in receptor pharmacology [1] [6].
  • Chemical Synthesis Innovations: Manufacturing scale-up required novel synthetic routes, including:
  • Replacement of lithium aluminum hydride reduction with sodium/liquid ammonia systems
  • Development of cysteamine-based intermediates
  • Patent-protected processes enabling global production (notably in Japan where compound patents were unavailable) [1]
  • Economic Benchmark: As the first "blockbuster" drug, Tagamet achieved unprecedented commercial success—reaching $1 billion annual sales within a decade and demonstrating the financial viability of intensive research programs [1].

Table 3: Global Impact of Cimetidine (1976-1985)

DomainPre-Cimetidine EraPost-Cimetidine EraImpact Magnitude
Peptic Ulcer Surgery40-60% of major abdominal operations<10% of ulcer cases5-fold reduction in procedures
Pharmaceutical R&DPrimarily natural product screeningTargeted receptor programs dominantH₂ projects initiated at 47 companies by 1980
Production ScaleMulti-kilogram scale typical1,000 metric tons/year by 1982 (Cork, Ireland plant)>1000-fold manufacturing increase

Cimetidine further stimulated development of improved H₂-antagonists (e.g., ranitidine, famotidine) through quantitative structure-activity relationship (QSAR) optimization, replacing imidazole with furan and dimethylaminomethyl substituents to enhance potency and reduce cytochrome interactions [9]. Its legacy persists in contemporary drug discovery, where molecular targeting and rational design remain foundational principles across therapeutic domains [1] [6] [9].

Properties

CAS Number

51481-61-9

Product Name

Cimetidine

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

Molecular Formula

C10H16N6S

Molecular Weight

252.34 g/mol

InChI

InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)

InChI Key

AQIXAKUUQRKLND-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC#N

Solubility

5 mg/mL at 68 °F (NTP, 1992)
IN WATER AT 37 °C: 1.14%; SOLUBILITY INCR BY DIL HYDROCHLORIC ACID
Soluble in alcohol
8.16e-01 g/L

Synonyms

Altramet
Biomet
Biomet400
Cimetidine
Cimetidine HCl
Cimetidine Hydrochloride
Eureceptor
HCl, Cimetidine
Histodil
Hydrochloride, Cimetidine
N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine
SK and F 92334
SK and F-92334
SK and F92334
SKF 92334
SKF-92334
SKF92334
Tagamet

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.